

# specificity testing of AZD-3463 against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025



# AZD-3463: A Comparative Analysis of Kinase Specificity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor **AZD-3463** with alternative inhibitors, focusing on specificity and supporting experimental data. The information is intended to assist researchers in evaluating its potential for further investigation and use in cancer therapy, particularly for neuroblastoma and non-small cell lung cancer (NSCLC).

### Introduction

AZD-3463 is an orally active and potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R) with a Ki of 0.75 nM for ALK.[1] Developed to overcome resistance to first-generation ALK inhibitors like crizotinib, AZD-3463 has demonstrated efficacy against both wild-type ALK and clinically relevant crizotinib-resistant mutations, including the L1196M gatekeeper mutation.[1] Its mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis and autophagy in cancer cells.[2] This guide compares the kinase selectivity profile of AZD-3463 with that of crizotinib and ceritinib, two other prominent ALK inhibitors.

# **Kinase Specificity Comparison**







The following table summarizes the available quantitative data on the kinase inhibition profiles of **AZD-3463**, crizotinib, and ceritinib. The data for crizotinib and ceritinib are derived from comprehensive KINOMEscan assays, which measure the binding affinity of the inhibitor to a large panel of kinases. A lower percentage of control indicates stronger binding and inhibition.

Note: A comprehensive, publicly available kinase panel screening for **AZD-3463** is not available at the time of this publication. The table reflects its known high potency against its primary targets, ALK and IGF-1R.



| Kinase Target | AZD-3463 (% of<br>Control)               | Crizotinib (% of<br>Control) | Ceritinib (% of<br>Control) |
|---------------|------------------------------------------|------------------------------|-----------------------------|
| ALK           | Potent Inhibition (Ki = 0.75 nM)         | 0.5                          | 0.2                         |
| IGF1R         | Potent Inhibition<br>(equivalent to ALK) | 2.5                          | 8.0 (IC50 in nM)            |
| AAK1          | Not Available                            | 10                           | 100                         |
| ABL1          | Not Available                            | 10                           | 100                         |
| ACK1          | Not Available                            | 1                            | 100                         |
| AURA          | Not Available                            | 100                          | 100                         |
| AURB          | Not Available                            | 100                          | 100                         |
| AURC          | Not Available                            | 100                          | 100                         |
| BLK           | Not Available                            | 10                           | 100                         |
| BMX           | Not Available                            | 10                           | 100                         |
| ВТК           | Not Available                            | 100                          | 100                         |
| CAMK2A        | Not Available                            | 100                          | 100                         |
| CAMK2B        | Not Available                            | 100                          | 100                         |
| CAMK2D        | Not Available                            | 100                          | 100                         |
| CAMK2G        | Not Available                            | 100                          | 100                         |
| CDK1          | Not Available                            | 100                          | 100                         |
| CDK2          | Not Available                            | 100                          | 100                         |
| CDK3          | Not Available                            | 100                          | 100                         |
| CDK5          | Not Available                            | 100                          | 100                         |
| CHEK1         | Not Available                            | 100                          | 100                         |
| CK1A1         | Not Available                            | 100                          | 100                         |





| CK2A1 | Not Available | 100 | 100             |
|-------|---------------|-----|-----------------|
| CLK1  | Not Available | 100 | 100             |
| CSF1R | Not Available | 10  | 100             |
| CSK   | Not Available | 10  | 100             |
| DDR1  | Not Available | 100 | 100             |
| DDR2  | Not Available | 100 | 100             |
| EGFR  | Not Available | 100 | 100             |
| EPHA1 | Not Available | 100 | 100             |
| EPHA2 | Not Available | 100 | 100             |
| ЕРНА3 | Not Available | 100 | 100             |
| EPHA4 | Not Available | 100 | 100             |
| EPHB1 | Not Available | 100 | 100             |
| EPHB2 | Not Available | 100 | 100             |
| EPHB3 | Not Available | 100 | 100             |
| EPHB4 | Not Available | 100 | 100             |
| ERBB2 | Not Available | 100 | 100             |
| ERBB4 | Not Available | 100 | 100             |
| FAK   | Not Available | 10  | 100             |
| FGFR1 | Not Available | 100 | 100             |
| FGFR2 | Not Available | 100 | 100             |
| FGFR3 | Not Available | 100 | 100             |
| FGFR4 | Not Available | 100 | 100             |
| FLT1  | Not Available | 100 | 100             |
| FLT3  | Not Available | 100 | 60 (IC50 in nM) |
|       |               |     |                 |



| FLT4   | Not Available | 100 | 100              |
|--------|---------------|-----|------------------|
| FRK    | Not Available | 10  | 100              |
| FYN    | Not Available | 10  | 100              |
| НСК    | Not Available | 10  | 100              |
| INSR   | Not Available | 10  | 7.0 (IC50 in nM) |
| JAK1   | Not Available | 100 | 100              |
| JAK2   | Not Available | 100 | 100              |
| JAK3   | Not Available | 100 | 100              |
| KDR    | Not Available | 100 | 100              |
| KIT    | Not Available | 100 | 100              |
| LCK    | Not Available | 10  | 100              |
| LYN    | Not Available | 10  | 100              |
| MAP2K1 | Not Available | 100 | 100              |
| MAP2K2 | Not Available | 100 | 100              |
| MAP4K4 | Not Available | 100 | 100              |
| MAPK1  | Not Available | 100 | 100              |
| МАРК3  | Not Available | 100 | 100              |
| MAPK14 | Not Available | 100 | 100              |
| MET    | Not Available | 0.1 | 100              |
| MUSK   | Not Available | 100 | 100              |
| NTRK1  | Not Available | 100 | 100              |
| NTRK2  | Not Available | 100 | 100              |
| NTRK3  | Not Available | 100 | 100              |
| PDGFRa | Not Available | 100 | 100              |
| -      |               |     | _                |



| PDGFRb | Not Available | 100           | 100             |
|--------|---------------|---------------|-----------------|
| PIK3CA | Not Available | 100           | 100             |
| PIK3CB | Not Available | 100           | 100             |
| PIK3CD | Not Available | 100           | 100             |
| PIK3CG | Not Available | 100           | 100             |
| PIM1   | Not Available | 100           | 100             |
| PIM2   | Not Available | 100           | 100             |
| PIM3   | Not Available | 100           | 100             |
| PRKCA  | Not Available | 100           | 100             |
| PRKCD  | Not Available | 100           | 100             |
| PRKCE  | Not Available | 100           | 100             |
| PTK2B  | Not Available | 10            | 100             |
| RET    | Not Available | 100           | 100             |
| ROCK1  | Not Available | 100           | 100             |
| ROCK2  | Not Available | 100           | 100             |
| ROS1   | Not Available | 0.5           | 100             |
| SRC    | Not Available | 10            | 100             |
| STK22D | Not Available | Not Available | 23 (IC50 in nM) |
| SYK    | Not Available | 100           | 100             |
| TEK    | Not Available | 100           | 100             |
| TIE1   | Not Available | 100           | 100             |
| TRKA   | Not Available | 100           | 100             |
| TRKB   | Not Available | 100           | 100             |
| TRKC   | Not Available | 100           | 100             |
|        |               |               | _               |



| тхк  | Not Available | 10  | 100 |
|------|---------------|-----|-----|
| TYK2 | Not Available | 100 | 100 |
| YES1 | Not Available | 10  | 100 |

Data for Crizotinib and Ceritinib are from KINOMEscan assays and presented as "% of Control" where a lower number indicates stronger inhibition. **AZD-3463** data is based on its known potent inhibition of ALK and IGF1R.

# **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing kinase inhibitor specificity.





ALK/IGF-1R Signaling Pathway and AZD-3463 Inhibition

Click to download full resolution via product page

Caption: ALK/IGF-1R pathway inhibition by AZD-3463.



# Experimental Workflow for Kinase Inhibition Assay Preparation Prepare kinase Prepare serial dilutions of AZD-3463 enzyme and substrate Reaction Incubate kinase with AZD-3463 Initiate reaction with ATP Allow kinase reaction to proceed Detection Terminate reaction Add detection reagent (e.g., ADP-Glo) Measure signal (Luminescence) Data Analysis

Click to download full resolution via product page

Calculate % inhibition and determine IC50

Caption: Workflow for in vitro kinase inhibition assay.



# **Experimental Protocols**

The following is a representative protocol for an in vitro kinase inhibition assay to determine the IC50 values of a compound like **AZD-3463** against a panel of kinases. This protocol is based on a luminescent ADP-detection method, a common high-throughput screening format.

Objective: To determine the concentration of **AZD-3463** required to inhibit 50% of the activity of various kinases in a biochemical assay.

#### Materials:

- Purified recombinant kinases
- Specific peptide substrates for each kinase
- AZD-3463 (or other test inhibitors)
- Adenosine 5'-triphosphate (ATP)
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 384-well white microplates
- Plate reader capable of measuring luminescence

#### Procedure:

- Compound Preparation:
  - Prepare a stock solution of AZD-3463 in 100% DMSO.
  - Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
- Kinase Reaction Setup:



- $\circ$  In a 384-well plate, add 1  $\mu$ L of the serially diluted **AZD-3463** or DMSO (vehicle control) to the appropriate wells.
- $\circ$  Add 5  $\mu$ L of a solution containing the kinase and its specific substrate in kinase assay buffer to each well.
- Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Reaction Initiation and Incubation:
  - $\circ$  Initiate the kinase reaction by adding 4  $\mu$ L of ATP solution (at a concentration near the Km for each specific kinase) to each well.
  - Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range.
- Reaction Termination and Signal Detection:
  - Terminate the kinase reaction by adding 10 μL of ADP-Glo™ Reagent to each well.
  - Incubate the plate for 40 minutes at room temperature to deplete the remaining ATP.
  - Add 20 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  - Incubate the plate for 30 minutes at room temperature to stabilize the luminescent signal.
- Data Acquisition and Analysis:
  - Measure the luminescence in each well using a plate reader.
  - Subtract the background signal (from wells with no enzyme) from all other measurements.
  - Calculate the percentage of kinase inhibition for each AZD-3463 concentration relative to the DMSO control.



 Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Conclusion

AZD-3463 is a highly potent dual inhibitor of ALK and IGF-1R, demonstrating significant promise in overcoming resistance to earlier-generation ALK inhibitors. While a comprehensive public kinome-wide selectivity profile for AZD-3463 is not yet available, its focused activity against key oncogenic drivers, coupled with its ability to overcome resistance mutations, makes it a valuable tool for cancer research and a potential therapeutic candidate. The provided comparative data for crizotinib and ceritinib highlight the varied selectivity profiles among ALK inhibitors, underscoring the importance of comprehensive profiling in drug development. Further studies to elucidate the broader kinome selectivity of AZD-3463 will be crucial in fully characterizing its therapeutic potential and off-target effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [specificity testing of AZD-3463 against a panel of kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612278#specificity-testing-of-azd-3463-against-a-panel-of-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com